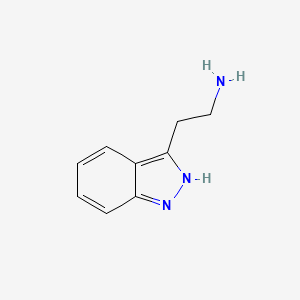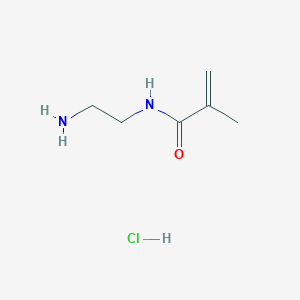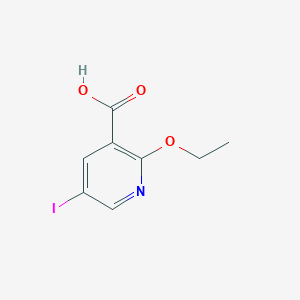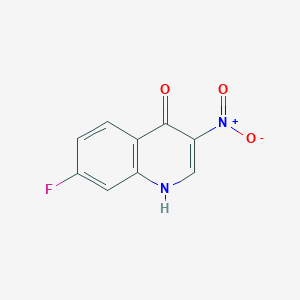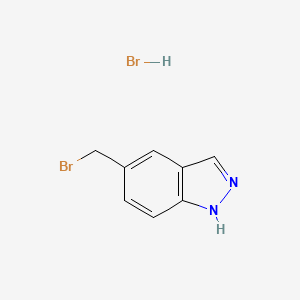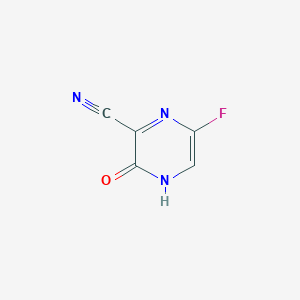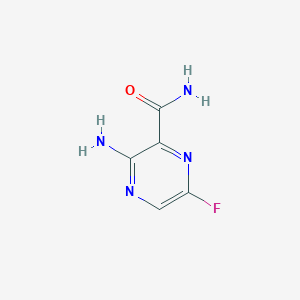
9-オクタデセン二酸
概要
説明
科学的研究の応用
Octadec-9-enedioic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Octadec-9-enedioic acid is a long-chain fatty acid
Biochemical Pathways
Octadec-9-enedioic acid is a product of a biochemical process that converts ordinary alkanes and fatty acids into corresponding dicarboxylic acids . This process involves genetically bioengineered yeast strains as bioreactors
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octadec-9-enedioic acid. For instance, glucose feed rate was identified as a crucial process parameter influencing product yield, with high rates inducing oleic acid incorporation into triacylglycerols and storage in lipid bodies .
生化学分析
Biochemical Properties
Octadec-9-enedioic acid plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and other valuable compounds. It interacts with various enzymes and proteins during its biotransformation. For instance, the enzyme Candida tropicalis is used as a whole-cell biocatalyst to convert oleic acid into octadec-9-enedioic acid through ω-oxidation . This interaction is highly specific and selective, allowing for efficient production of the compound. Additionally, octadec-9-enedioic acid can be further modified through enzymatic reactions to produce other valuable derivatives .
Cellular Effects
Octadec-9-enedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect lipid body formation in Candida tropicalis, where high glucose feed rates induce the incorporation of oleic acid into triacylglycerols and storage in lipid bodies . This process is crucial for the efficient production of octadec-9-enedioic acid and highlights its role in cellular lipid metabolism.
Molecular Mechanism
The molecular mechanism of octadec-9-enedioic acid involves its interaction with specific enzymes and biomolecules. The compound undergoes ω-oxidation, where the terminal methyl group of oleic acid is oxidized to form octadec-9-enedioic acid . This reaction is catalyzed by enzymes such as Candida tropicalis, which facilitate the conversion through a series of oxidation steps. The resulting product can then participate in further biochemical reactions, including polymerization and other modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octadec-9-enedioic acid can vary over time. The stability and degradation of the compound are influenced by factors such as pH and glucose concentration. For example, maintaining an alkaline pH enhances the solubility of fatty and dicarboxylic acids, thereby increasing the productivity of octadec-9-enedioic acid . Over time, the compound may undergo degradation, leading to the formation of shorter-chain dioic acids and other by-products .
Dosage Effects in Animal Models
The effects of octadec-9-enedioic acid in animal models can vary with different dosages. At lower dosages, the compound may exhibit beneficial effects, such as promoting lipid metabolism and reducing inflammation. At higher dosages, it may cause adverse effects, including toxicity and metabolic stress . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
Octadec-9-enedioic acid is involved in several metabolic pathways, including the ω-oxidation of oleic acid. This process is catalyzed by enzymes such as Candida tropicalis, which convert oleic acid into octadec-9-enedioic acid through a series of oxidation steps . The compound can also be further degraded into shorter-chain dioic acids, which can participate in various biochemical reactions .
Transport and Distribution
Within cells and tissues, octadec-9-enedioic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments . The distribution of octadec-9-enedioic acid is influenced by factors such as pH and glucose concentration, which affect its solubility and availability for biochemical reactions .
Subcellular Localization
Octadec-9-enedioic acid is localized in various subcellular compartments, including lipid bodies and other organelles involved in lipid metabolism. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . These modifications direct octadec-9-enedioic acid to specific compartments, where it can participate in biochemical reactions and contribute to cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Octadec-9-enedioic acid can be synthesized through several methods. One common approach involves the use of oleic acid as a starting material. The oleic acid undergoes a metathesis reaction in the presence of a ruthenium-based catalyst, such as Hoveyda-Grubbs catalyst, to form the desired dicarboxylic acid . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of octadec-9-enedioic acid often involves the biotransformation of renewable resources. For instance, Candida tropicalis, a yeast strain, can be used as a whole-cell biocatalyst to convert oleic acid into octadec-9-enedioic acid . This biotechnological approach is advantageous due to its specificity and selectivity, allowing for the efficient production of the desired compound .
化学反応の分析
Types of Reactions
Octadec-9-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the double bond and the carboxylic acid groups.
Common Reagents and Conditions
Substitution: The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.
Major Products
The major products formed from these reactions include shorter-chain dicarboxylic acids, saturated dicarboxylic acids, and esters, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Azelaic acid: A shorter-chain dicarboxylic acid with similar chemical properties but different applications.
Sebacic acid: Another long-chain dicarboxylic acid used in the production of polymers and plasticizers.
Undecanedioic acid: A medium-chain dicarboxylic acid with applications in the synthesis of polyamides and other polymers.
Uniqueness
Octadec-9-enedioic acid is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and as a precursor for various industrial applications .
特性
IUPAC Name |
(E)-octadec-9-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKVIQSIHEQOF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019391 | |
| Record name | (9E)-9-Octadecenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-16-0 | |
| Record name | (9E)-9-Octadecenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octadec-9-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
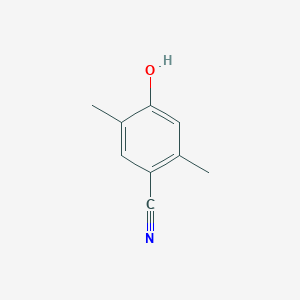
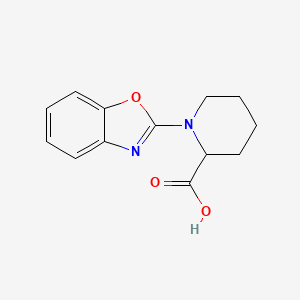
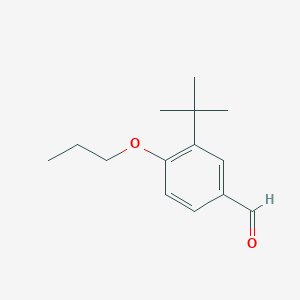
![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)
